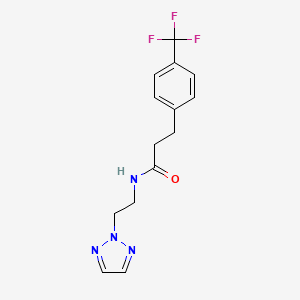

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Description

This compound is a propanamide derivative featuring a 2H-1,2,3-triazole ring linked via an ethyl group to the amide nitrogen. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name |

N-[2-(triazol-2-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O/c15-14(16,17)12-4-1-11(2-5-12)3-6-13(22)18-9-10-21-19-7-8-20-21/h1-2,4-5,7-8H,3,6,9-10H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHOAXMIYCVBIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NCCN2N=CC=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The triazole moiety in this compound is known for its diverse biological activities. Research has shown that triazole derivatives can exhibit significant antimicrobial , antifungal , and anticancer properties. For instance, studies have indicated that compounds containing the triazole structure are effective against various pathogens, including bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents .

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The compound N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide may act by inhibiting specific enzymes involved in cancer cell proliferation. For example, research on related triazole compounds has demonstrated their ability to target aromatase enzymes, which are crucial in estrogen synthesis and thus play a significant role in breast cancer .

Drug Discovery

The unique structural features of this compound make it a candidate for further drug development. Triazoles are often utilized as building blocks in medicinal chemistry due to their ability to improve the pharmacological properties of lead compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the triazole ring or the phenyl group can lead to enhanced biological activity or reduced toxicity. For instance, varying substituents on the trifluoromethyl group can influence the lipophilicity and bioavailability of the compound .

Agrochemical Applications

In addition to medicinal uses, this compound may also find applications in agrochemistry. The antifungal properties of triazoles make them suitable for developing new agricultural fungicides that can protect crops from fungal infections .

Pesticide Development

Research indicates that triazole derivatives can be integrated into pesticide formulations to enhance their effectiveness against agricultural pests. The trifluoromethyl group is known to increase the stability and potency of these compounds in various environmental conditions .

Case Studies

Several studies have documented the synthesis and biological evaluation of triazole-based compounds similar to this compound:

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and binding affinity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Key Observations :

- Triazole vs. Tetrazole : The target compound’s 1,2,3-triazole ring offers metabolic stability compared to the more acidic tetrazole in , which may enhance hydrogen bonding but reduce bioavailability .

- Backbone Modifications : ’s butanamide scaffold introduces additional hydroxyl and fluorophenyl groups, which may improve solubility but reduce membrane permeability compared to the target compound’s linear propanamide .

Pharmacological Activity

- Antiproliferative Potential: Analogous triazole-propanamide derivatives (e.g., ’s HDAC inhibitors) show that the trifluoromethyl group enhances enzyme inhibition via hydrophobic interactions. The target compound’s CF₃ moiety likely contributes similarly .

- Antifungal and Antibacterial Activity: Compounds with triazole or tetrazole cores (e.g., ) are known for targeting cytochrome P450 enzymes. The target compound’s 1,2,3-triazole may offer broader-spectrum activity compared to 1,2,4-triazoles .

Physicochemical Properties

Biological Activity

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Triazole moiety : Known for its diverse biological activities.

- Trifluoromethyl group : Enhances lipophilicity and biological activity.

- Amide linkage : Often associated with increased stability and bioactivity.

IUPAC Name : this compound

Molecular Formula : C16H18F3N5O

Molecular Weight : 364.34 g/mol

Antimicrobial Activity

The triazole ring in the compound contributes significantly to its antimicrobial properties. Research indicates that triazole derivatives exhibit potent activity against various bacterial strains. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| Triazole 1 | 0.125 - 8 | S. aureus, E. coli, P. aeruginosa |

| Triazole 2 | 1 - 8 | Klebsiella pneumoniae, Acinetobacter |

Anticancer Activity

Studies have demonstrated the anticancer potential of triazole derivatives. This compound has been evaluated in various cancer cell lines, showing significant growth inhibition. The presence of the trifluoromethyl group is believed to enhance its cytotoxicity.

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| HT29 (Colon cancer) | 10 | Doxorubicin |

| MCF7 (Breast cancer) | 15 | Paclitaxel |

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer effects.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Study on Anticancer Efficacy

In a recent study focusing on various triazole compounds, this compound showed promising results in inhibiting the proliferation of several cancer cell lines. The study concluded that the compound's effectiveness was significantly higher than traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide, and how can purity be validated?

- Methodological Answer :

- Synthesis : A reflux-based approach using hydroxylamine hydrochloride and KOH in ethanol (4–6 h, 80–90°C) is effective for introducing the triazole moiety, as demonstrated in analogous triazolyl propanamide syntheses .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves yield (≥85%) and purity.

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water 70:30, retention time ~8.2 min) and elemental analysis (C, H, N within ±0.3% of theoretical values).

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer :

- NMR : Use H and C NMR to verify triazole protons (δ 7.8–8.1 ppm, singlet) and trifluoromethyl carbon (δ 125–128 ppm, q, = 280–300 Hz) . Assign propanamide carbonyl (δ 170–172 ppm) and ethyl linker protons (δ 3.4–3.6 ppm, triplet).

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H] (e.g., m/z 356.1322 for CHFNO).

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data in antiproliferative assays involving triazolyl propanamides?

- Methodological Answer :

- Assay Design : Standardize cell lines (e.g., MCF-7, A549) and exposure times (48–72 h) to reduce variability.

- Data Analysis : Compare IC values across studies using ANOVA with post-hoc Tukey tests. For example, if This compound shows IC = 12 µM in Study A vs. 45 µM in Study B, evaluate differences in cell culture conditions (e.g., serum concentration, passage number) .

- Mechanistic Follow-Up : Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis and validate target engagement via Western blot (e.g., PARP cleavage).

Q. What strategies are recommended for studying the SAR of trifluoromethylphenyl and triazolyl motifs in propanamide derivatives?

- Methodological Answer :

- Analog Synthesis : Replace the trifluoromethyl group with Cl, Br, or OCF to assess electronic effects. Modify the triazole substituent (e.g., 1,2,4-triazole vs. 1,2,3-triazole) to probe steric influences .

- Data Table :

| Substituent | IC (µM) | LogP |

|---|---|---|

| CF (parent) | 12.0 | 3.2 |

| Cl | 18.5 | 2.9 |

| OCF | 9.8 | 3.5 |

- Computational Modeling : Perform molecular docking (AutoDock Vina) with HDAC8 (PDB: 1T69) to identify key hydrophobic interactions with the trifluoromethyl group .

Q. How can metabolic stability and toxicity be assessed for this compound in preclinical models?

- Methodological Answer :

- In Vitro Stability : Incubate with liver microsomes (human/rat, 1 mg/mL) and measure half-life (LC-MS/MS). A t >60 min suggests favorable metabolic stability.

- Toxicity Screening : Use zebrafish embryos (96 hpf) for acute toxicity (LC >100 µM) and Ames test (TA98/TA100 strains) for mutagenicity .

- In Vivo PK : Administer IV/PO (10 mg/kg) in Sprague-Dawley rats; calculate AUC and bioavailability (≥20% indicates potential for oral dosing).

Contradiction Analysis

Q. Why might HDAC inhibition data conflict with antiproliferative activity for structurally similar compounds?

- Methodological Answer :

- HDAC Isoform Selectivity : Use recombinant HDAC isoforms (1, 6, 8) in fluorogenic assays. A compound may inhibit HDAC6 (IC = 50 nM) but not HDAC1 (IC >1 µM), explaining weak cytotoxicity in certain cell lines .

- Off-Target Effects : Perform kinome profiling (Eurofins KinaseProfiler) to identify interactions with kinases (e.g., EGFR, VEGFR2) that may mask HDAC-related activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.